3-Amino-5-bromopyrazine-2-carbaldehyde
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Overview
Description
3-Amino-5-bromopyrazine-2-carbaldehyde: is a chemical compound with the molecular formula C5H4BrN3O It is a pyrazine derivative, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide for bromination and subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromopyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The amino group can participate in coupling reactions, such as palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Substitution: Reagents like organolithium or Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids.
Major Products:
- Substituted pyrazines
- Carboxylic acids
- Alcohols
- Coupled products with various aromatic or heteroaromatic rings
Scientific Research Applications
Chemistry: 3-Amino-5-bromopyrazine-2-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules .
Industry: In the industrial sector, it may be used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyrazine-2-carbaldehyde depends on its specific application
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Bromine Atom: Can undergo substitution reactions, affecting the compound’s reactivity.
Aldehyde Group: Can form Schiff bases with amines, influencing biological activity.
Comparison with Similar Compounds
- 3-Amino-5-bromopyridine-2-carbaldehyde
- 2-Amino-5-bromopyrazine
- 3-Amino-6-bromopyrazine-2-carbaldehyde
Comparison:
- 3-Amino-5-bromopyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring, leading to different electronic properties .
- 2-Amino-5-bromopyrazine: Lacks the aldehyde group, affecting its reactivity and potential applications .
- 3-Amino-6-bromopyrazine-2-carbaldehyde: Similar structure but with the bromine atom at a different position, influencing its chemical behavior .
Uniqueness: 3-Amino-5-bromopyrazine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for diverse chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C5H4BrN3O |
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Molecular Weight |
202.01 g/mol |
IUPAC Name |
3-amino-5-bromopyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H4BrN3O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H,(H2,7,9) |
InChI Key |
DWHAHWMRWTYNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)N)Br |
Origin of Product |
United States |
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